molecular formula C12H13NO2 B2414018 1-(3,4-dimethoxyphenyl)-1H-pyrrole CAS No. 43053-76-5

1-(3,4-dimethoxyphenyl)-1H-pyrrole

Cat. No.: B2414018
CAS No.: 43053-76-5
M. Wt: 203.241
InChI Key: ASUZZDGBNHWAMT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyrrole ring substituted with a 3,4-dimethoxyphenyl group. This compound is of interest due to its potential bioactive properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethoxyphenyl)-1H-pyrrole can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with pyrrole in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted pyrrole derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential bioactivity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 1-(3,4-dimethoxyphenyl)-1H-pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. Pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.

    3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties.

Uniqueness: 1-(3,4-Dimethoxyphenyl)-1H-pyrrole is unique due to its specific substitution pattern and the presence of the pyrrole ring, which imparts distinct chemical reactivity and potential bioactivity compared to other similar compounds.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-6-5-10(9-12(11)15-2)13-7-3-4-8-13/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUZZDGBNHWAMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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